6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
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Properties
IUPAC Name |
6-[(E)-3-(4-bromoanilino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-13-10-14(2)12-17(11-13)26-21(29)25(3)20(28)19(24-26)18(27)8-9-23-16-6-4-15(22)5-7-16/h4-12,23H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREPQURDZCKGNJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CNC3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/NC3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The molecular formula of the compound is . Its structure features a triazine ring substituted with various functional groups that contribute to its biological properties. The synthesis of this compound typically involves the reaction of 4-bromoaniline with acryloyl derivatives under controlled conditions to yield the desired triazine derivative.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 433.3 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
| CAS Number | 477845-37-7 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains and fungi. It has shown significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
In a comparative study, the compound demonstrated higher antibacterial activity than standard antibiotics such as ampicillin and ciprofloxacin. The minimum inhibitory concentration (MIC) values were notably lower for this compound, indicating its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . In vitro assays have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
Antifungal Activity
In addition to antibacterial properties, it has been tested against fungal pathogens like Candida albicans. The results indicated that it possesses antifungal activity comparable to established antifungal agents like fluconazole.
Case Studies
- Study on Antibacterial Activity :
- Inflammation Model :
- Fungal Inhibition Assay :
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. The docking analysis revealed that it binds effectively to bacterial DNA gyrase and cyclooxygenase-2 (COX-2), which are key enzymes involved in bacterial replication and inflammation, respectively.
Table 2: Docking Results
| Target Protein | Binding Energy (kcal/mol) | Mode of Interaction |
|---|---|---|
| DNA Gyrase | -9.5 | Hydrogen bonds & hydrophobic interactions |
| COX-2 | -8.7 | Ionic interactions & π-stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
